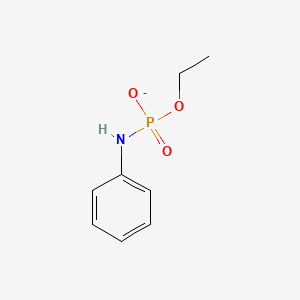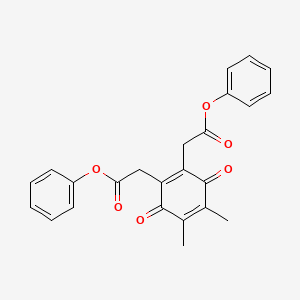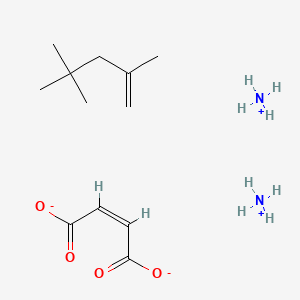
diazanium;(Z)-but-2-enedioate;2,4,4-trimethylpent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazanium;(Z)-but-2-enedioate;2,4,4-trimethylpent-1-ene is a complex organic compound that combines the properties of diazonium salts, butenedioate esters, and trimethylpentene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diazanium salts typically involves the reaction of aromatic amines with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid . For the preparation of diazanium;(Z)-but-2-enedioate;2,4,4-trimethylpent-1-ene, a multi-step synthesis is required:
Formation of Diazonium Salt: An aromatic amine is treated with nitrous acid at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with (Z)-but-2-enedioate under controlled conditions to form the desired product.
Addition of 2,4,4-Trimethylpent-1-ene: The final step involves the addition of 2,4,4-trimethylpent-1-ene to the reaction mixture, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of diazanium salts often employs continuous flow chemistry techniques to enhance safety and efficiency . This method allows for precise control of reaction conditions and minimizes the risks associated with handling highly reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
Diazanium;(Z)-but-2-enedioate;2,4,4-trimethylpent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with various nucleophiles, such as halides, hydroxides, and cyanides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and stannous chloride are used.
Substitution: Copper(I) chloride, potassium iodide, and sodium hydroxide are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions include halogenated derivatives, hydroxylated compounds, and amines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Diazanium;(Z)-but-2-enedioate;2,4,4-trimethylpent-1-ene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for various functionalized compounds.
Biology: Employed in the development of biosensors and as a linker for attaching biomolecules to surfaces.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diazanium;(Z)-but-2-enedioate;2,4,4-trimethylpent-1-ene involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing structures . The pathways involved include electrophilic substitution, nucleophilic addition, and radical formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazonium Salts: Similar in reactivity and used in similar applications, such as azo dye synthesis.
Butenedioate Esters: Share structural similarities and are used in polymer synthesis and as intermediates in organic reactions.
Trimethylpentene Derivatives: Used in the production of high-octane fuels and as intermediates in the synthesis of various organic compounds.
Uniqueness
Diazanium;(Z)-but-2-enedioate;2,4,4-trimethylpent-1-ene is unique due to its combination of functional groups, which imparts distinct reactivity and versatility in chemical transformations. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
65379-31-9 |
|---|---|
Molekularformel |
C12H26N2O4 |
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
diazanium;(Z)-but-2-enedioate;2,4,4-trimethylpent-1-ene |
InChI |
InChI=1S/C8H16.C4H4O4.2H3N/c1-7(2)6-8(3,4)5;5-3(6)1-2-4(7)8;;/h1,6H2,2-5H3;1-2H,(H,5,6)(H,7,8);2*1H3/b;2-1-;; |
InChI-Schlüssel |
ONGUJOIUBBPTHD-IUJXYRIYSA-N |
Isomerische SMILES |
CC(=C)CC(C)(C)C.C(=C\C(=O)[O-])\C(=O)[O-].[NH4+].[NH4+] |
Kanonische SMILES |
CC(=C)CC(C)(C)C.C(=CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


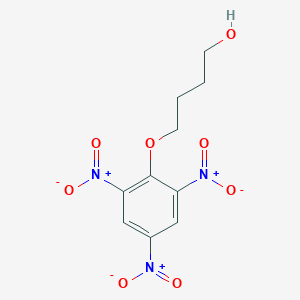

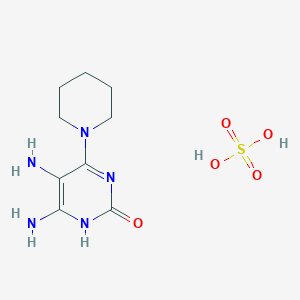
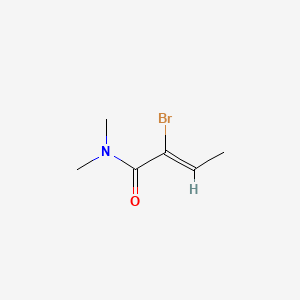
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14498027.png)
![Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14498035.png)
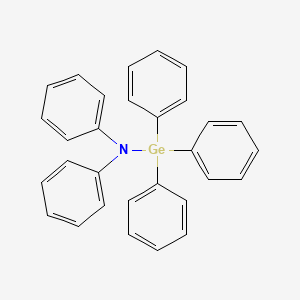
-lambda~5~-phosphane](/img/structure/B14498043.png)

![3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate](/img/structure/B14498068.png)
![3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B14498069.png)

